molecular formula C8H9ClO4S B8498387 Phenol, 3-chloro-5-methoxy-, 1-methanesulfonate CAS No. 214760-35-7

Phenol, 3-chloro-5-methoxy-, 1-methanesulfonate

Cat. No.: B8498387
CAS No.: 214760-35-7
M. Wt: 236.67 g/mol
InChI Key: TXEZCRBZVYFNOT-UHFFFAOYSA-N
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Description

Phenol, 3-chloro-5-methoxy-, 1-methanesulfonate is a useful research compound. Its molecular formula is C8H9ClO4S and its molecular weight is 236.67 g/mol. The purity is usually 95%.
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Properties

CAS No.

214760-35-7

Molecular Formula

C8H9ClO4S

Molecular Weight

236.67 g/mol

IUPAC Name

(3-chloro-5-methoxyphenyl) methanesulfonate

InChI

InChI=1S/C8H9ClO4S/c1-12-7-3-6(9)4-8(5-7)13-14(2,10)11/h3-5H,1-2H3

InChI Key

TXEZCRBZVYFNOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)Cl)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of 3-chloro-5-methoxy-phenol (Scheme #4, K) (16.62 g, 104.80 mmol) and pyridine (12.8 mL, 157.20 mmol) in dichloromethane (150 mL) was added methanesulfonyl chloride (8.9 mL, 115.28 mmol). The reaction was warmed to room temperature and stirred 24 hours. The dichloromethane was removed under reduced pressure and the crude material partitioned between ethyl acetate and 1N hydrochloric acid. The organic layer was washed 1N hydrochloric acid (4×), aqueous saturated sodium chloride (1×), saturated potassium carbonate (3×), aqueous saturated sodium chloride (1×), dried over magnesium sulfate, and solvent removed under reduced pressure. The crude solid was crystallized overnight from dichloromethane (50 mL) and crystals filtered off, washed with dichloromethane, and placed under high vacuum to give the title compound (9.35 g, 38%). 1H NMR (300 MHz, DMSO-d6) δ 7.09 (t, J=2.0 Hz, 1 H), 7.05 (t, J=1.9 Hz, 1 H), 6.93 (t, J=2.1 Hz, 1 H), 3.82 (s, 3 H), 3.42 (s, 3 H); MS (APCI+) m/z 237 [M+1]+; tR=2.28 min.
Quantity
16.62 g
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
38%

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